molecular formula C10H16O3 B14355503 Methyl 5-tert-butoxypenta-2,3-dienoate CAS No. 95455-61-1

Methyl 5-tert-butoxypenta-2,3-dienoate

Cat. No.: B14355503
CAS No.: 95455-61-1
M. Wt: 184.23 g/mol
InChI Key: MTOBAGIWNJPZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-tert-butoxypenta-2,3-dienoate is an organic compound with the molecular formula C10H16O3 It is a derivative of penta-2,3-dienoate, featuring a tert-butoxy group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-tert-butoxypenta-2,3-dienoate typically involves the reaction of penta-2,3-dienoate with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control.

    Purification: Techniques such as distillation or crystallization to obtain high-purity products.

    Safety Measures: Implementation of safety protocols to handle the acid catalysts and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-tert-butoxypenta-2,3-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Compounds with various functional groups replacing the tert-butoxy group.

Scientific Research Applications

Methyl 5-tert-butoxypenta-2,3-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-tert-butoxypenta-2,3-dienoate involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo various transformations, leading to the formation of active intermediates that exert biological or chemical effects. The pathways involved include:

    Enzymatic Reactions: Interaction with enzymes leading to the formation of metabolites.

    Receptor Binding: Binding to specific receptors, triggering a cascade of biochemical events.

Comparison with Similar Compounds

Methyl 5-tert-butoxypenta-2,3-dienoate can be compared with similar compounds such as:

    Methyl buta-2,3-dienoate: Similar structure but lacks the tert-butoxy group, leading to different reactivity and applications.

    Ethyl 2-methylpenta-3,4-dienoate: Another derivative with different substituents, affecting its chemical properties and uses.

Properties

CAS No.

95455-61-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C10H16O3/c1-10(2,3)13-8-6-5-7-9(11)12-4/h6-7H,8H2,1-4H3

InChI Key

MTOBAGIWNJPZEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC=C=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.